molecular formula C16H16OS B6346279 (2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354941-75-5

(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346279
CAS No.: 1354941-75-5
M. Wt: 256.4 g/mol
InChI Key: DQBOTAYMSSHIEM-CMDGGOBGSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic systems: a 4-ethylphenyl ring (Ring A) and a 3-methylthiophen-2-yl group (Ring B). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, often modulated by substituent effects on the aromatic rings . The ethyl group at the para position of Ring A and the methyl substitution at the 3-position of the thiophene ring (Ring B) confer distinct electronic and steric properties, differentiating this compound from other chalcones in the literature.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-3-13-4-6-14(7-5-13)15(17)8-9-16-12(2)10-11-18-16/h4-11H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOTAYMSSHIEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H14OSC_{15}H_{14}OS with a molecular weight of 250.34 g/mol. The structure features a chalcone backbone characterized by an enone functional group, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant effects against various cancer cell lines:

Cell Line Effect Mechanism
MDA-MB-231 (Breast)↓ Cell viability at 50 µMInduction of apoptosis via caspase activation
A549 (Lung)↓ ProliferationInhibition of STAT3 signaling pathway
HCT116 (Colorectal)↓ Migration and invasionModulation of NF-κB activity

The compound's mechanism often involves the inhibition of critical signaling pathways such as STAT3 and NF-κB, which are pivotal in cancer cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this chalcone derivative exhibits anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • In Vitro Study on Breast Cancer Cells
    • Researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
    • Findings : The study concluded that the compound could serve as a lead molecule for developing new breast cancer therapies.
  • Inflammation Model in Mice
    • A mouse model was used to evaluate the anti-inflammatory effects of the compound. Administration resulted in reduced levels of TNF-alpha and IL-6 in serum.
    • Findings : This suggests potential therapeutic applications for inflammatory conditions such as arthritis.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may face challenges regarding metabolic stability. Toxicity assessments reveal that while the compound is generally well-tolerated at therapeutic doses, further studies are required to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substitutions
Compound ID Ring A Substituents Ring B Substituents Biological Activity (IC₅₀) Reference
Target Compound 4-Ethylphenyl 3-Methylthiophen-2-yl Not reported
Cardamonin 2,4-Dihydroxyphenyl Unsubstituted phenyl 4.35 μM (highest activity)
Compound 2j 4-Bromo-2-hydroxy-5-iodo 4-Fluorophenyl 4.703 μM
(2E)-1-(4-Ethoxyphenyl)-...* 4-Ethoxyphenyl 3-Methylthiophen-2-yl Not reported
(2E)-1-(5-Chlorothiophen-2-yl) 4-Ethylphenyl 5-Chlorothiophen-2-yl Not reported

*Close structural analog with ethoxy instead of ethyl on Ring A.

Key Observations:

Electron-Donating vs. Withdrawing Groups: The ethyl group on Ring A of the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., bromine, iodine) in compounds like 2j . The 3-methyl group on the thiophene ring (Ring B) introduces steric hindrance, which may impede interactions with biological targets compared to smaller substituents like fluorine .

This highlights the importance of polar substituents for target binding. Halogenated analogs (e.g., 2j with bromine/iodine) show moderate activity (IC₅₀ = 4.7–70.79 μM), suggesting that bulkier, electronegative substituents may reduce potency .

Thiophene vs. However, this may also alter solubility and crystal packing .

Crystallographic and Conformational Comparisons

Table 2: Dihedral Angles and Crystal Packing Features
Compound Dihedral Angle (Ring A–Ring B) Notable Interactions Reference
Target Compound Not reported Predicted C–H···π (thiophene)
(E)-1-(4-Fluorophenyl)-... 7.14°–56.26° F···H hydrogen bonds
(2E)-1-(2,4-Dichlorophenyl) 42.3° Cl···Cl halogen bonding
  • The dihedral angle between aromatic rings influences molecular planarity and intermolecular interactions. For example, fluorophenyl-containing chalcones exhibit angles ranging from 7.14° to 56.26°, affecting packing efficiency and hydrogen-bonding networks .

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